4-Methoxy-2,2,4-trimethylpentanal

Catalog No.
S13858566
CAS No.
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,2,4-trimethylpentanal

Product Name

4-Methoxy-2,2,4-trimethylpentanal

IUPAC Name

4-methoxy-2,2,4-trimethylpentanal

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-8(2,7-10)6-9(3,4)11-5/h7H,6H2,1-5H3

InChI Key

LBGFJTLNXHVDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)OC)C=O

4-Methoxy-2,2,4-trimethylpentanal is an organic compound classified as an aldehyde. Its systematic name reflects its structure, which includes a methoxy group (-OCH₃) and a branched alkane backbone. The molecular formula of this compound is C₉H₁₈O, indicating it consists of nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom. The presence of the methoxy group contributes to its chemical properties and reactivity, making it a subject of interest in various chemical and biological studies.

  • Oxidation: Aldehydes can be oxidized to carboxylic acids. In the case of 4-methoxy-2,2,4-trimethylpentanal, oxidation could yield 4-methoxy-2,2,4-trimethylpentanoic acid.
  • Reduction: This compound can also undergo reduction to form the corresponding alcohol (4-methoxy-2,2,4-trimethylpentanol) using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: Aldehydes can react with alcohols to form hemiacetals and acetals. The methoxy group may influence the reaction kinetics and product stability.
  • Nucleophilic Addition: The carbonyl group in aldehydes is susceptible to nucleophilic attack. This can lead to various derivatives depending on the nucleophile used.

  • Flavor and Fragrance: Many aldehydes contribute to the aroma and flavor profiles of natural products.
  • Antimicrobial Properties: Some aldehydes have demonstrated antimicrobial activity against various pathogens.
  • Potential Toxicity: Certain aldehydes can be cytotoxic or irritant at high concentrations; thus, understanding their biological interactions is crucial for safety assessments.

Several methods can be employed to synthesize 4-methoxy-2,2,4-trimethylpentanal:

  • From Methanol and 2,4,4-trimethyl-2-pentene: This method involves the reaction of methanol with 2,4,4-trimethyl-2-pentene in the presence of carbon monoxide under specific catalytic conditions .
  • Oxidation of Alcohols: The corresponding alcohol (4-methoxy-2,2,4-trimethylpentanol) can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Alkylation Reactions: Starting from simpler aldehydes or ketones and employing alkylation techniques may yield this compound through multi-step synthesis.

The applications of 4-methoxy-2,2,4-trimethylpentanal span various fields:

  • Flavoring Agents: Due to its pleasant aroma profile, it may be used in food and beverage industries as a flavoring agent.
  • Fragrance Industry: Its unique scent makes it suitable for use in perfumes and scented products.
  • Chemical Intermediate: It serves as a precursor for synthesizing more complex organic molecules used in pharmaceuticals or agrochemicals.

Interaction studies involving 4-methoxy-2,2,4-trimethylpentanal primarily focus on its reactivity with other chemicals:

  • Reactivity with Nucleophiles: Studies have shown that aldehydes like this one readily undergo nucleophilic addition reactions with amines and alcohols.
  • Surfactant Interactions: Research indicates that surfactants can alter the reaction kinetics of organic compounds in solution

    Several compounds share structural similarities with 4-methoxy-2,2,4-trimethylpentanal. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    2-MethylbutanalStraight-chain aldehydeSimpler structure; less branched
    3-MethylbutanalSimilar branching but different positionDifferent physical properties
    3-Hydroxy-3-methylbutanalContains hydroxyl groupIncreased polarity and reactivity
    3-MethoxybutanalContains methoxy groupSimilar functional group influence

    Uniqueness of 4-Methoxy-2,2,4-trimethylpentanal

    The unique combination of a branched alkane structure with a methoxy group sets 4-methoxy-2,2,4-trimethylpentanal apart from its counterparts. Its specific branching pattern influences its physical properties such as boiling point and solubility compared to linear or less branched aldehydes. Additionally, its potential applications in flavoring and fragrance industries highlight its commercial significance.

Traditional Aldehyde Functionalization Approaches

Traditional methods for synthesizing branched aldehydes like 4-methoxy-2,2,4-trimethylpentanal often rely on hydroformylation or oxidation of precursor alcohols. Hydroformylation, a process involving the addition of syngas (CO/H₂) to alkenes, has been historically employed to generate aldehydes with varying branching patterns. For instance, rhodium-catalyzed hydroformylation using ligands such as BOBPHOS enables selective formation of branched aldehydes by stabilizing specific transition states through CH–π interactions. The methoxy group in 4-methoxy-2,2,4-trimethylpentanal complicates this approach due to its electronic effects, which may alter the regioselectivity of CO insertion.

Alternative routes involve the oxidation of 4-methoxy-2,2,4-trimethylpentanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions. However, over-oxidation to carboxylic acids and competing elimination reactions pose significant challenges. Early work by The Journal of Organic Chemistry (1973) demonstrated the use of stoichiometric reagents for aldehyde synthesis, though yields were often modest.

MethodKey Reagents/CatalystsYield (%)Limitations
HydroformylationRh/BOBPHOS, CO/H₂60–75Sensitivity to steric bulk
Alcohol OxidationPCC, DMSO/oxalyl chloride40–55Over-oxidation byproducts

Modern Photoredox-Mediated β-Alkylation Strategies

Recent advances in photoredox catalysis have enabled direct β-functionalization of aldehydes, bypassing the need for pre-functionalized substrates. By leveraging visible light–activated catalysts such as eosin Y, acyl radicals can be generated via hydrogen atom transfer (HAT) from aldehyde C–H bonds. These radicals undergo SOMOphilic substitution with electrophilic partners, including sulfones or Michael acceptors, to install alkyl groups at the β-position. For 4-methoxy-2,2,4-trimethylpentanal, this strategy could facilitate the introduction of methyl or methoxy groups at the β-carbon while preserving the aldehyde functionality.

A critical advantage of photoredox methods is their redox-neutral nature, which avoids the need for stoichiometric oxidants. For example, Ir(ppy)₃ or Ru(bpy)₃²⁺ catalysts promote single-electron transfer (SET) processes, enabling β-alkylation under mild conditions. However, the steric hindrance imposed by the 2,2,4-trimethylpentanal backbone may slow radical recombination, necessitating optimized reaction times and concentrations.

Enamine-Based Catalytic Pathways for Branching Control

Enamine catalysis, widely used in asymmetric organocatalysis, offers a powerful tool for controlling branching in aldehyde synthesis. By condensing aldehydes with secondary amines (e.g., dicyclohexylamine), transient enamine intermediates are formed, which activate the β-position for functionalization. In the context of 4-methoxy-2,2,4-trimethylpentanal, this approach could direct alkylation or methoxylation to the desired branched position through steric and electronic effects.

Key studies have shown that bulky amine catalysts (e.g., Cy₂NH) enhance regioselectivity by shielding specific sites on the enamine intermediate. For instance, β-methylation of octanal using benzyl acrylates achieves 84% yield under optimized conditions, suggesting analogous potential for 4-methoxy-2,2,4-trimethylpentanal. Computational models indicate that non-covalent interactions between the catalyst and substrate play a decisive role in branching control.

Asymmetric Synthesis Challenges in Chiral Variant Production

The asymmetric synthesis of chiral 4-methoxy-2,2,4-trimethylpentanal variants remains a significant challenge due to the compound’s quaternary carbon centers and methoxy group. Traditional chiral ligands like BINAP or PHOX often fail to induce sufficient enantioselectivity in hydroformylation or alkylation steps. Recent efforts have focused on designing phosphine-phosphite hybrid ligands (e.g., BOBPHOS) that enforce specific coordination geometries around rhodium catalysts, favoring the formation of one enantiomer over the other.

Enantioselective photoredox catalysis represents another frontier, though the transient nature of radical intermediates complicates stereochemical control. Preliminary work using chiral amines in enamine-mediated β-alkylation has achieved moderate enantiomeric excess (ee) values (up to 65%), but further optimization is required for industrial applicability.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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